molecular formula C22H16N4O2S B11480668 4-[(5-(2-Furyl)-4-phenyl-1,2,4-triazol-3-ylthio)methyl]hydroquinolin-2-one

4-[(5-(2-Furyl)-4-phenyl-1,2,4-triazol-3-ylthio)methyl]hydroquinolin-2-one

Cat. No.: B11480668
M. Wt: 400.5 g/mol
InChI Key: WGCWKAJLCYOSDF-UHFFFAOYSA-N
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Description

4-({[5-(FURAN-2-YL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-1,2-DIHYDROQUINOLIN-2-ONE is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a furan ring, a triazole ring, and a quinolinone structure. The unique combination of these rings imparts significant biological and chemical properties to the compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({[5-(FURAN-2-YL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-1,2-DIHYDROQUINOLIN-2-ONE typically involves multi-step reactions. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized by reacting an appropriate hydrazine derivative with a furan aldehyde under acidic conditions.

    Attachment of the Furan Ring: The furan ring is introduced through a nucleophilic substitution reaction, where the triazole derivative reacts with a furan-containing compound.

    Formation of the Quinolinone Structure: The final step involves the cyclization of the intermediate compound to form the quinolinone structure. This step often requires the use of strong acids or bases as catalysts.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-({[5-(FURAN-2-YL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-1,2-DIHYDROQUINOLIN-2-ONE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinolinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced triazole derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the furan or triazole rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Catalysts: Strong acids (e.g., sulfuric acid), strong bases (e.g., sodium hydroxide)

Major Products

The major products formed from these reactions include various substituted quinolinone and triazole derivatives, which can exhibit different biological and chemical properties.

Scientific Research Applications

4-({[5-(FURAN-2-YL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-1,2-DIHYDROQUINOLIN-2-ONE has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.

    Biology: In biological research, the compound is studied for its potential as an antimicrobial and antifungal agent. Its ability to inhibit the growth of various microorganisms makes it a valuable tool in the development of new antibiotics.

    Medicine: The compound has shown promise in medicinal chemistry as a potential therapeutic agent for the treatment of various diseases, including cancer and infectious diseases. Its unique structure allows it to interact with specific molecular targets in the body.

    Industry: In the industrial sector, the compound is used in the development of new materials and chemical products. Its unique chemical properties make it suitable for use in various applications, including the production of polymers and coatings.

Mechanism of Action

The mechanism of action of 4-({[5-(FURAN-2-YL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-1,2-DIHYDROQUINOLIN-2-ONE involves its interaction with specific molecular targets in the body. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it can inhibit the activity of enzymes involved in the synthesis of bacterial cell walls, leading to the death of the bacteria. Additionally, the compound can interact with DNA and RNA, disrupting their function and leading to the inhibition of cell growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

    5-Furan-2-yl [1,3,4]oxadiazole-2-thiol: This compound shares the furan ring with 4-({[5-(FURAN-2-YL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-1,2-DIHYDROQUINOLIN-2-ONE and exhibits similar antimicrobial properties.

    4-Phenyl-2-[(3-arylsydnon-4-yl-methylene)hydrazono]-2,3-dihydro-thiazole: This compound contains a thiazole ring and shows similar biological activities, including antimicrobial and antioxidant properties.

Uniqueness

The uniqueness of 4-({[5-(FURAN-2-YL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-1,2-DIHYDROQUINOLIN-2-ONE lies in its combination of the furan, triazole, and quinolinone rings. This unique structure imparts a wide range of biological and chemical properties, making it a valuable compound in various fields of scientific research.

Properties

Molecular Formula

C22H16N4O2S

Molecular Weight

400.5 g/mol

IUPAC Name

4-[[5-(furan-2-yl)-4-phenyl-1,2,4-triazol-3-yl]sulfanylmethyl]-1H-quinolin-2-one

InChI

InChI=1S/C22H16N4O2S/c27-20-13-15(17-9-4-5-10-18(17)23-20)14-29-22-25-24-21(19-11-6-12-28-19)26(22)16-7-2-1-3-8-16/h1-13H,14H2,(H,23,27)

InChI Key

WGCWKAJLCYOSDF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=C2SCC3=CC(=O)NC4=CC=CC=C43)C5=CC=CO5

Origin of Product

United States

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